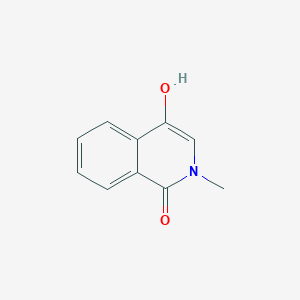

1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-

Description

Overview of the 1(2H)-Isoquinolinone Core Structure in Chemical Synthesis

The 1(2H)-isoquinolinone, or isocarbostyril, scaffold is a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyridinone ring. This core structure is a prevalent feature in a variety of alkaloids, such as coryaldine and N-methylcoryaldine, and serves as a crucial building block in the synthesis of more complex molecules. researchgate.net Its chemical stability and the potential for substitution at various positions make it a versatile template in medicinal chemistry.

The synthesis of the 1(2H)-isoquinolinone core can be achieved through several established methods. These routes often involve the construction of the heterocyclic ring through cyclization reactions. Some prominent historical methods for the synthesis of the parent isoquinoline (B145761) ring, from which isoquinolinones can be derived, include the Bischler–Napieralski, Pictet-Gams, and Pictet–Spengler reactions. pharmaguideline.com More direct methods for the synthesis of 1(2H)-isoquinolones often employ intramolecular cyclization strategies, such as the Dieckmann condensation of diesters. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction, an intramolecular Claisen condensation, is particularly effective for forming five- and six-membered rings and is a key strategy for constructing the pyridinone portion of the isoquinolinone system. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnumberanalytics.com

| Synthetic Method | Description | Key Features |

|---|---|---|

| Bischler–Napieralski Reaction | Cyclodehydration of an acylated β-phenylethylamine using a Lewis acid. pharmaguideline.com | Forms a 3,4-dihydroisoquinoline (B110456) intermediate. pharmaguideline.com |

| Pictet–Gams Reaction | A variation of the Bischler–Napieralski reaction using a β-hydroxy-β-phenylethylamine. pharmaguideline.com | Proceeds under similar conditions to the Bischler-Napieralski reaction. pharmaguideline.com |

| Pictet–Spengler Reaction | Condensation of a β-phenylethylamine with an aldehyde to form an imine, followed by acid-catalyzed cyclization. pharmaguideline.com | Yields a tetrahydroisoquinoline product. pharmaguideline.com |

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester in the presence of a base. alfa-chemistry.comwikipedia.org | Efficient for the formation of 5- and 6-membered rings, leading to β-keto esters. alfa-chemistry.comwikipedia.org |

| From o-Alkynylamines and CO2 | Silver-catalyzed reaction of 2-ethynylanilines with carbon dioxide. nih.gov | Provides a route to 4-hydroxyquinolin-2(1H)-ones, a related class of compounds. nih.gov |

Historical Development and Significance of 4-Hydroxylated Isoquinolinone Derivatives

The parent compound, isoquinoline, was first isolated from coal tar in 1885. wikipedia.org The development of synthetic routes to isoquinoline and its derivatives has been a continuous area of research since then. The introduction of a hydroxyl group at the C-4 position of the 1(2H)-isoquinolinone core significantly influences the molecule's electronic properties and reactivity, making these derivatives particularly interesting.

Historically, the synthesis of hydroxylated quinolines and isoquinolones has been a focus of synthetic chemists. For the related 4-hydroxy-2-quinolones, methods such as the Conrad-Limpach reaction have been employed. rsc.org For 4-hydroxy-1(2H)-isoquinolones, a key synthetic approach involves the reaction of 2-methoxycarbonylstyrene oxide with ammonia (B1221849) or primary amines, such as methylamine (B109427), which can directly lead to the formation of the N-substituted 4-hydroxy-1(2H)-isoquinolinone. researchgate.net

The significance of 4-hydroxylated isoquinolinone derivatives lies in their potential as intermediates for the synthesis of a wide range of biologically active molecules. The hydroxyl group can act as a handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds.

Unique Structural Features and Reactivity Potential of the 4-Hydroxy-2-methyl- Moiety

The specific compound, 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, possesses a unique combination of structural features that dictate its chemical behavior. The presence of the N-methyl group, the 4-hydroxy group, and the lactam (amide within a ring) functionality all contribute to its distinct properties.

A key structural feature of 4-hydroxyisoquinolinones is the potential for keto-enol tautomerism. researchgate.netresearchgate.netyoutube.comnih.gov The molecule can exist in equilibrium between the 4-hydroxy-1(2H)-isoquinolinone (enol) form and the isoquinoline-1,4(2H,3H)-dione (keto) form. The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents. researchgate.net The N-methyl group in 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- prevents the formation of the 1-hydroxyisoquinoline (B23206) tautomer that is possible in N-unsubstituted analogs, thus simplifying the tautomeric landscape. researchgate.net

The N-methyl group also has a significant impact on the molecule's reactivity. It introduces steric bulk around the nitrogen atom and has an electron-donating inductive effect. This can influence the regioselectivity of reactions such as electrophilic aromatic substitution on the benzene ring. The electron-donating nature of the methyl group, combined with the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the lactam carbonyl, creates a complex electronic environment within the molecule. This interplay of electronic effects will direct incoming electrophiles to specific positions on the aromatic ring.

The reactivity of the 4-hydroxy group is also of note. It can undergo O-alkylation or O-acylation, providing a route to a variety of derivatives. The nucleophilicity of the hydroxyl group will be modulated by the electronic nature of the rest of the molecule.

| Compound Name |

|---|

| 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- |

| Isocarbostyril |

| Coryaldine |

| N-methylcoryaldine |

| 4-hydroxy-2-quinolone |

| 2-methoxycarbonylstyrene oxide |

| 1-hydroxyisoquinoline |

| isoquinoline-1,4(2H,3H)-dione |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-6-9(12)7-4-2-3-5-8(7)10(11)13/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUALHUCQDKVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481076 | |

| Record name | 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30236-50-1 | |

| Record name | 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2h Isoquinolinone, 4 Hydroxy 2 Methyl and Its Structural Analogs

Classical and Conventional Synthetic Routes

Phthalic Anhydride (B1165640) Aminolysis and Subsequent Heterocyclization

A foundational approach to the isoquinolinone core involves the aminolysis of phthalic anhydride. Phthalic anhydride, a versatile and commercially available starting material, readily reacts with primary amines, such as methylamine (B109427), in a process known as aminolysis. nih.govnih.gov This reaction opens the anhydride ring to form an intermediate N-alkylphthalamic acid.

Subsequent heterocyclization of the N-alkylphthalamic acid intermediate under appropriate conditions leads to the formation of the isoquinoline-1,3-dione framework. The specific conditions for this cyclization can vary, but often involve heating or treatment with dehydrating agents. While this method is a staple for producing N-substituted phthalimides, modifications and further reactions are necessary to arrive at the 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- structure.

Dieckmann Condensation and Related Cyclization Strategies

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This strategy can be adapted for the synthesis of 4-hydroxyisoquinolinone derivatives. The general principle involves the base-catalyzed intramolecular cyclization of a suitably substituted diester. organic-chemistry.org

For the synthesis of isoquinolinone analogs, the starting material is typically a diester where one ester group is part of an N-aryl or N-alkyl N-acylamino side chain attached to a benzene (B151609) ring. The base, commonly sodium ethoxide, deprotonates the α-carbon of the side chain, which then attacks the carbonyl carbon of the ester group on the aromatic ring, leading to the formation of the heterocyclic ring. researchgate.net The resulting product is a β-keto ester, which exists in tautomeric equilibrium with its enol form, the 4-hydroxyisoquinolinone. researchgate.net The reaction is particularly effective for the formation of five- and six-membered rings. masterorganicchemistry.comlibretexts.org

| Starting Material | Base | Product | Key Features |

| Diethyl 2-(N-ethoxycarbonylmethyl-N-methylamino)benzoate | Sodium Ethoxide | Ethyl 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | Intramolecular cyclization |

| Substituted malonic acid ethyl ester 2-carbalkoxyanilides | Not specified | 3-Alkyl-4-hydroxy-2-quinolones | High yields via intramolecular condensation researchgate.net |

| Diethyl 2,2'-[(1,3-dioxo-1,3-propanediyl)diimino]bisbenzoate | Heat (boiling diphenyl ether) | Not specified | Thermal Dieckmann condensation researchgate.net |

Table 1: Examples of Dieckmann Condensation and Related Cyclizations

Preparation from N-Alkylbenzamides and Alpha-Keto Esters

An efficient one-pot synthesis of 4-hydroxyisoquinoline-1,3(2H,4H)-diones has been developed from N-alkylbenzamides and α-keto esters. researchgate.net This method involves the treatment of N-alkylbenzamides with two equivalents of a strong base, such as butyllithium, to generate a dianion. This dianion then reacts with an α-keto ester, like methyl 2-oxoalkanoate, to form the desired 4-hydroxyisoquinoline-1,3(2H,4H)-dione in satisfactory yields. researchgate.net This approach offers a direct route to the core structure with substitution at the 4-position.

Synthesis via Aminomethylphthalide Intermediates

The reaction of homophthalic anhydrides can lead to the formation of 1(2H)-isoquinolones. researchgate.net In some cases, the reaction of certain substituted phthalic anhydrides with ammonia (B1221849) or methylamine can directly yield 4-hydroxy-1(2H)-isoquinolone. researchgate.net However, with other substituents, an intermediate aminomethylphthalide is formed. researchgate.net This intermediate can then be further transformed into the desired isoquinolone structure.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed C-H Activation and Annulation Reactions

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of complex heterocyclic systems. One such approach is the use of C-H activation and annulation to build the isoquinolinone scaffold. nih.gov These methods offer high efficiency and regioselectivity.

In a typical reaction, a substituted benzamide (B126), often with a directing group, undergoes palladium-catalyzed C-H activation at the ortho position of the benzene ring. This is followed by an annulation reaction with a suitable coupling partner, such as an alkyne or an alkene, to construct the heterocyclic ring. This strategy allows for the direct formation of the isoquinolinone core with a high degree of functional group tolerance. nih.govnih.gov While specific examples for the direct synthesis of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- via this method are not detailed in the provided context, the general applicability of this methodology to the synthesis of functionalized isoquinolones is well-established. nih.gov

| Catalyst | Reactants | Product Type | Key Features |

| Palladium | N-allylbenzamide derivatives | 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones | Radical alkylarylation and intramolecular cyclization researchgate.net |

| Palladium | Masked carboxylic acid and other starting materials | Highly functionalized 3,4-thienoisoquinolines | One-pot, regioselective double C-H activation nih.gov |

Table 2: Examples of Palladium-Catalyzed Syntheses

Rhodium-Catalyzed Oxidative Coupling and Cyclization Processes

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinolones, primarily through the oxidative coupling of benzamides with alkynes. These reactions typically proceed via a C-H bond activation mechanism, offering a highly atom-economical route to the desired products.

A prevalent strategy involves the use of a rhodium(III) catalyst, such as [Cp*RhCl2]2, in conjunction with a copper(II) oxidant, like copper(II) acetate (B1210297). acs.orgnih.gov The reaction mechanism is believed to commence with the chelation-assisted C-H activation of a benzamide derivative, forming a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion of an alkyne, leading to a seven-membered rhodacycle. Subsequent reductive elimination forms the C-N bond, and aromatization yields the isoquinolone product, regenerating the active rhodium catalyst. acs.orgresearchgate.net

Table 1: Examples of Rhodium-Catalyzed Isoquinolone Synthesis

| Starting Materials | Catalyst/Oxidant | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl Aldimine + Internal Alkyne | [Cp*Rh(MeCN)3][SbF6]2 / Cu(OAc)2·H2O |

3,4-Disubstituted Isoquinoline (B145761) | Good | acs.org |

| Benzamide + Internal Alkyne | Rh(III) Catalyst / Cu(II) Oxidant | Substituted Isoquinolone | Good | researchgate.net |

| N-Pivaloyloxy Benzamide + Alkyne | Rh(III) Catalyst (Internal Oxidant) | Free NH Isoquinolone | High | mdpi.com |

| N-Methoxybenzamide + Allyl Alcohol | Rh(III) Catalyst | Isoindolo[2,1-b]isoquinolin-5(7H)-one | High | rsc.org |

Copper-Mediated Oxidative Annulation Strategies

Copper catalysis provides an alternative and often more economical approach to the synthesis of isoquinolinones and their derivatives. These methods leverage the versatile reactivity of copper in various oxidation states to facilitate key bond-forming steps.

One notable strategy is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgresearchgate.net This process can be tuned to produce either isoquinolines or isoquinoline N-oxides by selecting or removing a hydroxyl protecting group on the oxime. researchgate.net The reaction proceeds under mild conditions, often in water, and without the need for additional ligands, making it an environmentally benign option. rsc.org

Another approach involves the copper-mediated oxidative functionalization of C(sp³)–H bonds with existing isoquinoline structures to prepare N-alkyl or N-benzyl isoquinolin-1(2H)-ones. nih.gov This radical-based process demonstrates a novel pathway for derivatizing the isoquinolinone core. nih.gov Furthermore, copper-catalyzed annulation strategies, such as the [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils or the [3 + 2 + 1] annulation of anthranils with phenylacetaldehydes, have been developed for the synthesis of related quinoline (B57606) and acylquinoline systems, showcasing the broad utility of copper in building heterocyclic frameworks. mdpi.com

Table 2: Examples of Copper-Mediated Isoquinolone Synthesis

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-2-Alkynylaryl O-methyl oxime | CuI / Water, 80°C | 1-Methyl-3-phenylisoquinoline | 92% | researchgate.net |

| Isoquinoline + C(sp³)–H source | Copper-mediated / Radical process | N-Alkyl(benzyl)isoquinolin-1(2H)-one | Moderate to High | nih.gov |

Dirhodium(II)-Catalyzed Functionalization Approaches

Dirhodium(II) catalysts are renowned for their ability to mediate transformations involving carbenes and other reactive intermediates. emory.edu In the context of isoquinolinone synthesis, they have been employed in elegant functionalization reactions of a pre-formed isoquinoline system.

A specific and efficient method involves the dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts. nih.govacs.org This reaction proceeds through the iodination and oxidation of the isoquinolinium salt under mild, aerobic conditions to furnish 4-iodoisoquinolin-1(2H)-ones in good to excellent yields. nih.gov The resulting 4-iodo derivatives are valuable synthetic intermediates, as the iodine atom can be readily displaced or used in cross-coupling reactions to introduce further complexity into the molecule. This methodology was successfully applied to the gram-scale synthesis of a key intermediate for a CRTH2 antagonist, highlighting its practical utility. nih.govacs.org

Merging Cobalt and Photoredox Catalysis for C-H Functionalization

The combination of cobalt catalysis with visible-light photoredox catalysis represents a modern, sustainable approach to C-H bond functionalization. acs.orgresearchgate.net This dual catalytic system enables the construction of isoquinolones under exceptionally mild conditions, often at room temperature. acs.org

In this system, a cobalt catalyst mediates the C-H/N-H annulation of an amide with an alkyne, while a photoredox catalyst, such as Eosin Y, harnesses visible light to drive the catalytic cycle. researchgate.netrsc.org A key advantage of this method is the use of oxygen from the air as the terminal oxidant, making the process environmentally friendly and redox-neutral. acs.orgresearchgate.net This strategy avoids the need for stoichiometric metallic oxidants and high reaction temperatures typically required in traditional C-H activation reactions. The concept has been shown to be effective for the annulation of various amides with different coupling partners, expanding the scope of cobalt catalysis in fine chemical synthesis. acs.orgresearchgate.net

Oxidative Cyclization and Coupling Reactions in Isoquinolone Formation

Oxidative cyclization is a cornerstone strategy for the synthesis of the isoquinolone framework. This approach encompasses a variety of methods where the final ring-closing step is accompanied by an oxidation event. The transition-metal-catalyzed reactions discussed previously, such as those using rhodium and copper, are prime examples of oxidative coupling and cyclization. acs.orgrsc.orgnih.gov

Beyond these, other methods also fall under this category. For instance, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) can be used to mediate the intramolecular oxidative cyclization of ketoximes with alkenes to produce a wide range of polysubstituted isoquinoline N-oxides. nih.gov This transformation proceeds under metal-free conditions. nih.gov Another strategy involves the skeletal editing of quinolines, where the parent heterocycle is converted into a 2-alkenylaniline intermediate, which then undergoes an oxidative cyclization to furnish an isoquinolinone. researchgate.net These diverse reactions underscore the fundamental importance of oxidative processes in the de novo synthesis and functionalization of isoquinolones.

One-Pot Synthetic Procedures for Isoquinolinone Derivatives

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by avoiding the isolation of intermediates. Several such procedures have been developed for isoquinolinone derivatives.

Rhodium(III)-catalyzed three-component reactions involving the condensation of aryl ketones and hydroxylamine (B1172632) to form an oxime in situ, followed by C-H activation and cyclization with an internal alkyne, provide rapid access to multisubstituted isoquinolones. organic-chemistry.org Similarly, some rhodium-catalyzed annulations can be performed as one-pot operations starting from readily available N-methoxybenzamides. rsc.org Another innovative one-pot method involves the silver-catalyzed reaction of o-alkynylanilines with carbon dioxide to afford 4-hydroxyquinolin-2(1H)-one derivatives, which are structural isomers of the target compound class. nih.gov This carboxylation and intramolecular rearrangement sequence proceeds under mild conditions. nih.gov The development of a one-pot synthesis for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate from commercially available starting materials further highlights the utility of one-pot strategies in generating diverse heterocyclic cores.

Ring Expansion and Contraction Strategies Leading to Isoquinolone Frameworks

While less common than direct annulation methods, ring expansion and contraction reactions provide unconventional and powerful pathways to the isoquinolinone skeleton. wikipedia.orgetsu.edu These strategies involve the rearrangement of a different ring system to form the desired six-membered heterocyclic core.

A notable example is found in the skeletal editing of quinolines. researchgate.net Through a sequence of reactions, quinoline N-oxides can be converted into unique 2-substituted indolines. These intermediates can then undergo a base-facilitated ring-opening to yield 2-alkenylanilines. The final step is an oxidative cyclization of the 2-alkenylaniline, which constructs the isoquinolinone framework. researchgate.net This multi-step transformation, which begins with a quinoline and ends with an isoquinolinone, effectively constitutes a ring transformation strategy, demonstrating how complex molecular scaffolds can be accessed through bond reorganization rather than de novo construction.

Nucleophilic Aromatic Substitution (SNAr) Routes for Substituted Isoquinolones

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the synthesis of substituted isoquinolones. nih.govwikipedia.orgmasterorganicchemistry.com This method typically involves the reaction of an aromatic ring bearing a good leaving group and electron-withdrawing substituents with a nucleophile. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing groups are crucial as they activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. wikipedia.orgpressbooks.pub The reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub

A notable application of SNAr in isoquinolone synthesis involves the reaction of 2-halobenzonitriles with ketones. This reaction, promoted by a base such as potassium tert-butoxide (KOtBu), is followed by a copper(II) acetate-catalyzed cyclization to yield the isoquinolone derivatives in good yields. organic-chemistry.org The presence of electron-withdrawing groups positioned ortho or para to the halide leaving group favors the SNAr mechanism. wikipedia.org

The reactivity in SNAr reactions is also influenced by the nature of the leaving group. While common halides like chlorine and bromine are effective, fluorine can also act as a leaving group, a consequence of its high electronegativity which facilitates the initial nucleophilic attack. masterorganicchemistry.comresearchgate.net The choice of solvent can also be critical, with polar aprotic solvents like dimethylformamide (DMF) or dioxane often being employed. researchgate.net

For less activated aromatic rings, more forcing conditions such as higher temperatures and the use of strong bases like sodium amide in liquid ammonia or fusion with sodium hydroxide (B78521) may be necessary. researchgate.net

Table 1: Examples of SNAr Reactions in Isoquinolone Synthesis

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-Halobenzonitrile | Ketone, KOtBu, Cu(OAc)₂ | Isoquinolone derivative | Good | organic-chemistry.org |

| 2-Fluoro-3-methylpyridine | 2-Methyl-3-buten-2-ol | Pyridine (B92270) ether | - | researchgate.net |

Intramolecular Coupling Reactions for Isoquinolone Synthesis

Intramolecular coupling reactions provide a powerful and versatile strategy for the construction of the isoquinolone core. These methods often utilize transition metal catalysts, such as palladium, rhodium, and copper, to facilitate the formation of key carbon-carbon and carbon-nitrogen bonds. acs.orgorganic-chemistry.orgnih.gov

One prominent approach involves the palladium-catalyzed intramolecular cyclization of ortho-alkynylbenzoyl azides, which are generated in situ from the Sonogashira coupling of ortho-iodobenzoyl azides with terminal alkynes. mdpi.com This method is particularly effective for the synthesis of 3-substituted isoquinolones. mdpi.com Similarly, platinum complexes can catalyze the intramolecular cyclization of ortho-alkynylbenzonitriles in the presence of an alcohol to produce 3-substituted isoquinolones. mdpi.com

Rhodium-catalyzed reactions have also emerged as a significant tool for isoquinolone synthesis. For instance, the oxidative coupling of aryl aldimines with internal alkynes, catalyzed by a rhodium complex with a copper(II) acetate oxidant, affords 3,4-disubstituted isoquinolones in good yields and with high regioselectivity. acs.org Mechanistic studies suggest that the carbon-nitrogen bond formation occurs through the reductive elimination of a rhodium(III) species. acs.org

Copper-catalyzed reactions have also been successfully employed. A copper(II) acetate-catalyzed tandem cyclization of 2-(1-alkynyl)arylaldimines with water leads to highly substituted isoquinolone derivatives. mdpi.com Furthermore, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) provides a pathway to densely functionalized isoquinolones. organic-chemistry.org

A base-promoted isomerization of 4-(diarylmethylidene)-3,4-dihydroisoquinolinones, which are themselves generated via palladium-catalyzed tandem Heck-Suzuki coupling reactions, offers a route to 4-substituted isoquinolones. mdpi.com

Table 2: Examples of Intramolecular Coupling Reactions for Isoquinolone Synthesis

| Catalyst/Promoter | Starting Material(s) | Product Type | Reference |

| Pd/C, PPh₃, CuI | ortho-Iodobenzoyl azide, Terminal alkyne | 3-Substituted isoquinolone | mdpi.com |

| Platinum complex | ortho-Alkynylbenzonitrile, Alcohol | 3-Substituted isoquinolone | mdpi.com |

| Rhodium complex, Cu(OAc)₂ | Aryl aldimine, Internal alkyne | 3,4-Disubstituted isoquinoline | acs.org |

| Cu(OAc)₂·H₂O | 2-(1-Alkynyl)arylaldimine, Water | Highly substituted isoquinolone | mdpi.com |

| Palladium catalyst | ortho-Iodo-N-(prop-2-ynyl)-benzamide, Arylboronic acid | 4-Substituted isoquinolone | mdpi.com |

| Copper(I) catalyst | 2-Bromoaryl ketone, Terminal alkyne, Acetonitrile | Densely functionalized isoquinolone | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 1 2h Isoquinolinone, 4 Hydroxy 2 Methyl

Autooxidation and Degradation Pathways of 4-Hydroxyisoquinolinones

Research into the stability of 4-hydroxyisoquinolinone derivatives has revealed their propensity to undergo autooxidation and subsequent degradation, particularly in solution. Studies on closely related compounds, such as alkyl 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylates, have shown that these molecules can decompose over time when left in solution. semanticscholar.org This process is understood to be a form of autooxidation.

The degradation pathway of these related isoquinolinone derivatives involves a complex series of reactions. For instance, the spontaneous transformation of methyl 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate in chloroform (B151607) solution yields two primary products: 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline and a rearranged product, methyl 4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. semanticscholar.org The formation of the former product involves a dealkoxycarbonylation reaction. semanticscholar.org

While direct studies on the autooxidation of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- are not extensively documented, the behavior of its 3-carboxy-substituted analogs suggests that the 4-hydroxyisoquinolinone core is susceptible to oxidative degradation. Similar degradation pathways involving hydroxylation and subsequent rearrangement are plausible for the title compound. Further investigations are necessary to fully elucidate the specific degradation products and mechanisms for 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-.

Rearrangement Reactions of Substituted 1(2H)-Isoquinolinones

Substituted 1(2H)-isoquinolinones can undergo various rearrangement reactions, which are crucial for the synthesis of diverse heterocyclic structures. These transformations often involve the migration of substituents and alterations to the ring system.

Alpha-Ketol Type Rearrangements

A key rearrangement observed in derivatives of 4-hydroxyisoquinolinones is the α-ketol rearrangement. semanticscholar.org This type of rearrangement is a well-established process in organic chemistry, typically involving the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, prompted by acidic, basic, or thermal conditions. wikipedia.orgorganicreactions.orgresearchgate.net The driving force for this reversible reaction is the formation of a more thermodynamically stable isomer. wikipedia.orgorganicreactions.org

In the context of 4-hydroxyisoquinolinone derivatives, the transformation of methyl 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate into methyl 4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a prime example of an α-ketol type rearrangement. semanticscholar.org This reaction proceeds through the tautomerization of the starting material, followed by hydroxylation at the C-3 position and subsequent rearrangement. semanticscholar.org

Regioselective Transformations and Product Formation

The reactions of substituted isoquinolinones can proceed with a high degree of regioselectivity, leading to the specific formation of desired products. The synthesis of various substituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved with good yields through palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com

In the degradation of alkyl 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylates, two main products are formed. One is the result of dealkoxycarbonylation, yielding 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline. semanticscholar.org The other product, a 4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative, arises from the aforementioned α-ketol type rearrangement. semanticscholar.org The relative yields of these products can be influenced by the reaction conditions. For example, the spontaneous transformation of the methyl ester in chloroform solution over several weeks resulted in yields of 21-32% for the dealkoxycarbonylated product and 40-55% for the rearranged product. semanticscholar.org

Table 1: Products from the Spontaneous Transformation of Methyl 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

| Product | Structure | Yield (%) |

| 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline |  | 21-32 |

| Methyl 4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |  | 40-55 |

Data sourced from Cuesta et al. semanticscholar.org

Tautomerism Studies

Tautomerism is a fundamental concept in the chemistry of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, influencing its structure, stability, and reactivity. The molecule can exist in different tautomeric forms, primarily through keto-enol and lactam-lactim equilibria.

Keto-Enol Tautomerism at the 4-Position

The 4-hydroxy group of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- can participate in keto-enol tautomerism, leading to an equilibrium between the 4-hydroxy (enol) form and a 4-keto (dione) form. In the case of 4-hydroxy-2-quinolones, a related class of compounds, computational studies have shown that the keto tautomer is generally favored. researchgate.net Spectroscopic data, particularly from NMR, can provide evidence for the predominant tautomeric form in solution. rsc.org For instance, in a study on the degradation of a related isoquinolinone derivative, the isolation of a highly reactive keto tautomer of a 4-hydroxyisoquinolinone was reported and characterized by NMR spectroscopy. semanticscholar.org The chemical shifts of the carbon and proton atoms in the ring system are sensitive to the tautomeric form.

Lactam-Lactim Tautomeric Equilibria

The amide functionality within the isoquinolinone ring system gives rise to lactam-lactim tautomerism. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the interconversion between the 1(2H)-isoquinolinone (lactam) form and the 1-hydroxyisoquinoline (B23206) (lactim) form.

The position of this equilibrium is influenced by factors such as the solvent and the presence of substituents. uni-muenchen.de In many heterocyclic systems, the lactam form is predominant. Spectroscopic techniques like UV and NMR spectroscopy are instrumental in studying these equilibria. uni-muenchen.de For example, in 2(1H)-pyridones, the lactam and lactim forms exhibit distinct UV absorption maxima. uni-muenchen.de While specific studies on the lactam-lactim equilibrium of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- are limited, the general principles observed in related N-substituted isoquinolinones and other heterocyclic amides suggest that the lactam form is likely to be the major species under most conditions.

Investigation of O-Quinonoid Lactam Tautomeric Forms

The structure of 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- allows for the existence of different tautomeric forms, which can influence its chemical reactivity. While the 4-hydroxy-2(1H)-quinolone form is generally favored, the presence of o-quinonoid and lactam forms is a subject of investigation. researchgate.netresearchgate.net Theoretical studies, including computational calculations, have been employed to determine the predominant tautomeric forms in various environments. researchgate.net These studies indicate that the keto-tautomer is often more stable. researchgate.net The existence of these tautomers is significant as it can dictate the regioselectivity of reactions and the electronic properties of the molecule. researchgate.net

The tautomeric equilibrium is influenced by factors such as the solvent and the presence of substituents. researchgate.net For instance, the 4-hydroxy group can exhibit keto-enol tautomerism. Spectroscopic and computational methods have been utilized to study these equilibria in related 4-hydroxy-2-quinolone systems. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinolinone Core

The isoquinolinone core of 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- is susceptible to both electrophilic and nucleophilic substitution reactions. The electron-rich nature of the aromatic ring, enhanced by the hydroxyl group, directs electrophiles to specific positions. Conversely, the lactam ring can be targeted by nucleophiles.

The position C-3 of the related 4-hydroxy-2(1H)-quinolone scaffold is highly activated due to the electron-donating properties of the hydroxyl group, making it a prime site for electrophilic attack. researchgate.net Halogenation and coupling reactions readily occur at this position. researchgate.net

Nucleophilic reactions have also been extensively studied on similar quinolinone structures. For example, the reactivity of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one with various nucleophiles like hydrazine (B178648) has been examined, leading to the formation of new heterocyclic systems. ias.ac.inresearchgate.net In other instances, the chloro group at position 4 of 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles to create 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com

Alkylation and Regioselectivity in Derivatization

Alkylation is a crucial method for the derivatization of the 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- scaffold, allowing for the introduction of various functional groups. The regioselectivity of these reactions is a key consideration, as multiple sites on the molecule can potentially be alkylated.

In a related system, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been investigated to understand the regioselectivity. mdpi.comnih.govnih.gov This study revealed that the initial alkylation occurs at the sulfur atom (S-methylation). mdpi.comnih.govnih.gov Subsequent alkylation can lead to a mixture of O- and N-methylated products, with the O-methylated product often being predominant. mdpi.comnih.gov The reaction conditions, including the base and solvent, play a significant role in determining the outcome of the alkylation. mdpi.com

A method for the C-4 alkylation of isoquinolines has also been developed using a temporary dearomatization strategy, which avoids the need for pre-activation of the nitrogen atom. nih.gov This highlights the diverse strategies available for the selective functionalization of the isoquinoline (B145761) core.

Table 1: Regioselectivity in the Methylation of a Quinoline (B57606) Derivative mdpi.comnih.govnih.gov

| Reactant | Alkylating Agent | Product(s) |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I (first stage) | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (S-methylation) |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I (second stage) | Mixture of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-methylation) and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-methylation) |

Hydroxylation and Other Oxidative Transformations

The 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- scaffold can undergo various oxidative transformations, including hydroxylation. These reactions can lead to the formation of new derivatives with potentially altered biological activities.

The oxidation of catechols in the presence of 4-hydroxy-6-methyl-2-pyrone (B586867) can lead to oxidative coupling, forming new C-C bonds. researchgate.net This type of reaction demonstrates the potential for the hydroxylated ring of the isoquinolinone to participate in oxidative processes.

Furthermore, hydroxyquinones can undergo oxidative rearrangement and ring contraction reactions in the presence of suitable oxidizing agents. mdpi.com For example, substituted 2-hydroxy-1,4-benzoquinones can be converted to lactone derivatives upon heating. mdpi.com While these examples are on related structures, they suggest the potential for similar transformations on the 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- core. The presence of the hydroxyl group makes the molecule susceptible to oxidation, which can be a route for further functionalization or degradation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

High-Resolution 1H-NMR for Proton Environment Analysis

No specific high-resolution 1H-NMR data, which would provide information on the chemical environment of the hydrogen atoms within the 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- molecule, is publicly available.

13C-NMR for Carbon Skeleton Elucidation and Chemical Shift Assignments

Detailed 13C-NMR data, essential for elucidating the carbon framework and assigning chemical shifts for each carbon atom in 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, has not been reported in the reviewed literature.

Two-Dimensional NMR Techniques (HMQC, HMBC) for Connectivity Mapping

Information from two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), which are crucial for mapping the connectivity between protons and carbons, is not available for this specific compound.

LC-NMR for Complex Mixture Analysis and Metabolite Identification

There are no published studies utilizing Liquid Chromatography-NMR (LC-NMR) for the analysis of complex mixtures containing 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- or for its identification as a metabolite.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Specific mass spectrometry or high-resolution mass spectrometry data for 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, which would confirm its molecular weight and elemental composition, could not be found.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

There are no available X-ray diffraction studies for 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-. Such studies would provide precise information on its three-dimensional molecular structure, bond lengths, bond angles, and crystal packing arrangement in the solid state.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a definitive technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that reveals the vibrational frequencies of the chemical bonds, providing a unique molecular fingerprint.

While a specific experimental IR spectrum for 4-hydroxy-2-methyl-1(2H)-isoquinolinone is not detailed in the provided search results, the characteristic absorption frequencies can be inferred from its structural components and data from analogous compounds. The molecule contains a hydroxyl (-OH) group, a methyl (-CH₃) group attached to the nitrogen, an aromatic ring system, and a cyclic amide (lactam) carbonyl group (C=O).

The IR spectrum is expected to show a broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group; the broadening is a result of intermolecular hydrogen bonding. A strong, sharp peak is anticipated in the 1680-1650 cm⁻¹ range, corresponding to the C=O stretching vibration of the lactam ring. The presence of the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations. The C-H stretching vibrations of the methyl group are expected to appear around 2950-2850 cm⁻¹.

Analysis of related quinoline (B57606) and isoquinoline (B145761) derivatives by FT-IR spectroscopy has been used to distinguish between isomers and to identify the positions of substituents based on the vibrational frequencies of their functional groups. mdpi.com For instance, studies on anthraquinone (B42736) derivatives show that the C=O stretching frequency is influenced by the presence of hydroxyl and methyl substitutions. nih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for 4-hydroxy-2-methyl-1(2H)-isoquinolinone

This interactive table provides the expected wavenumber ranges for the key functional groups in 4-hydroxy-2-methyl-1(2H)-isoquinolinone.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1650 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methyl (-CH₃) | C-H Stretch | 2950 - 2850 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of molecules or molecular fragments with unpaired electrons, known as free radicals. bruker.combruker.com In its stable ground state, 4-hydroxy-2-methyl-1(2H)-isoquinolinone is a diamagnetic species with all electrons paired, making it EPR-silent. However, EPR spectroscopy is an invaluable tool for investigating potential radical intermediates that could be formed through redox reactions.

The generation of radical species from molecules containing quinone or hydroquinone (B1673460) moieties is a known chemical process. nih.gov The hydroxyl group on the isoquinolinone ring could potentially undergo oxidation to form a semiquinone-type radical. If such a radical is formed, EPR spectroscopy would be the primary method for its detection and characterization. The EPR spectrum would provide crucial information, such as the g-factor and hyperfine splitting patterns, which can help to identify the radical's structure and the delocalization of the unpaired electron over the molecule. youtube.comyoutube.com

Research on related nitrogen-containing heterocyclic compounds, such as isoquinoline, has utilized EPR to study their radical forms. nih.gov For example, the infrared spectra of isoquinolinyl radicals have been identified, demonstrating that such species can be generated and studied. nih.gov Furthermore, EPR studies have been successfully applied to analyze the anion radicals of N-quinonyl amino acids, which bear some structural resemblance to the target molecule. nih.gov These studies highlight the capability of EPR to provide detailed electronic structural information about radical species in this class of compounds.

In the context of 4-hydroxy-2-methyl-1(2H)-isoquinolinone, EPR spectroscopy would be essential for investigating its behavior in oxidative environments and for identifying any transient paramagnetic species that may play a role in its reaction mechanisms.

Theoretical and Computational Studies of 1 2h Isoquinolinone, 4 Hydroxy 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying medium-to-large-sized molecules due to its balance of accuracy and computational cost. nih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides a detailed picture of bond lengths, bond angles, and dihedral angles. nih.govnih.gov

For isoquinoline (B145761) and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been successfully employed to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. columbia.eduyoutube.com This process is crucial because the electronic properties and reactivity of a molecule are highly dependent on its structure. Once the geometry is optimized, further analysis can reveal the electronic structure, including the distribution of electron density, molecular orbital energies, and electrostatic potential. faccts.de While specific DFT studies on 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- are not extensively documented in the reviewed literature, the established success of DFT for related quinolinone and isoquinoline systems demonstrates its applicability. youtube.comacs.org For instance, studies on similar heterocyclic systems have used DFT to analyze how substituents affect the electronic distribution within the molecule. acs.org

Table 1: Illustrative Geometrical Parameters from DFT Calculations for Related Quinoline (B57606) Structures (Note: This table presents example data for related compounds to illustrate the output of DFT calculations, as specific data for 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- is not available in the cited literature.)

| Parameter | Compound | Method/Basis Set | Calculated Value |

| Bond Length (C=O) | 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid | DFT/B3LYP/6-31G | 1.23 Å |

| Bond Angle (C-N-C) | Isoquinoline | DFT/B3LYP/6-31G | 117.2° |

| Dihedral Angle | 8-hydroxyquinoline | DFT/B3LYP/6-31G* | ~0° - 180° (planar) |

This table is for illustrative purposes only and data is sourced from general findings on related structures. columbia.edu

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can accurately predict chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. acs.org Studies on related 4-hydroxy-2(1H)-quinolone structures have shown that theoretical ¹H and ¹³C NMR chemical shifts calculated via the GIAO-DFT method correlate well with experimental spectra recorded in solvents like DMSO-d₆. This predictive power is essential for confirming molecular structures, assigning signals in complex spectra, and understanding how the electronic environment of each atom influences its spectroscopic signature. For 1(2H)-isoquinolinone, 4-hydroxy-2-methyl-, this approach could be used to predict its ¹H and ¹³C NMR spectra, providing a theoretical benchmark for experimental characterization.

Table 2: Example of Experimental vs. Calculated ¹³C NMR Chemical Shifts for 4-hydroxy-2(1H)-quinolone (Note: Data for a related compound is used for illustration.)

| Carbon Atom | Experimental δ (ppm) in DMSO-d₆ | Calculated δ (ppm) |

| C-2 | 163.5 | (Typically close to exp. value) |

| C-3 | 98.7 | (Typically close to exp. value) |

| C-4 | 177.6 | (Typically close to exp. value) |

| C-9 | 140.1 | (Typically close to exp. value) |

Source: Adapted from findings reported for 4-hydroxy-2(1H)-quinolone. Calculated values are method-dependent but generally aim to reproduce experimental trends.

Frontier Molecular Orbital (FMO) theory is a key conceptual framework in chemistry for describing reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on isoquinoline derivatives have utilized FMO analysis to understand their reactivity and electronic properties. For 1(2H)-isoquinolinone, 4-hydroxy-2-methyl-, calculating the HOMO and LUMO energies and visualizing their spatial distribution would identify the most probable sites for nucleophilic and electrophilic attack.

Table 3: Illustrative FMO Data for an Isoquinoline-based Chromophore (Note: This table shows example data from a study on a different isoquinoline derivative to demonstrate the outputs of FMO analysis.)

| Parameter | Value (eV) |

| E(HOMO) | -5.762 |

| E(LUMO) | -1.938 |

| HOMO-LUMO Gap (ΔE) | 3.824 |

Source: Data from a computational study on a reference isoquinoline chromophore (MPBIR).

Chemical reactions and spectroscopic measurements are most often performed in a solvent. The solvent can significantly influence a molecule's properties and reactivity through intermolecular interactions. Implicit salvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are widely used to account for these effects in computational studies. faccts.de

In the CPCM method, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. The model calculates the electrostatic interactions between the solute and the solvent, providing insights into how the solvent stabilizes the molecule and affects its electronic structure, geometry, and spectroscopic properties. Studies on related heterocyclic compounds have used CPCM to investigate changes in vibrational frequencies and electronic spectra in different solvents. faccts.de Applying the CPCM model to 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- would allow for a more realistic prediction of its behavior in solution, which is crucial for comparing theoretical data with experimental results.

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. It allows for the detailed investigation of reaction mechanisms, which can be difficult to probe experimentally.

Understanding a chemical reaction mechanism involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed.

Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of these transition states. faccts.de By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides quantitative information about the reaction's thermodynamics (relative energies of reactants and products) and kinetics (the height of the energy barriers, or activation energies). faccts.de For instance, computational studies on the tautomerization of quinolinone derivatives have mapped out the energy profiles to determine the most stable tautomer and the energy barriers for interconversion. faccts.de Similar studies on reactions involving 1(2H)-isoquinolinone, 4-hydroxy-2-methyl- would enable the prediction of its likely reaction pathways, the feasibility of different mechanisms, and the identification of rate-determining steps.

Investigation of Radical Intermediates and Their Stability

The study of radical intermediates is crucial for understanding the reaction mechanisms and potential antioxidant or pro-oxidant activities of a molecule. While direct experimental or computational studies on the radical intermediates of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- are not extensively available in the reviewed literature, computational methods provide a robust framework for predicting their formation and stability.

Theoretical investigations into radical species often employ Density Functional Theory (DFT) to calculate key parameters that indicate stability. These parameters include bond dissociation enthalpy (BDE), which measures the energy required to break a specific bond to form a radical, and spin density distribution, which indicates the localization of the unpaired electron. A lower BDE for a C-H or O-H bond suggests a higher propensity for hydrogen atom abstraction and radical formation at that site. The stability of the resulting radical is then assessed by the degree of delocalization of the unpaired electron over the molecule's framework.

In the context of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, several potential radical intermediates can be postulated. These could arise from hydrogen abstraction from the hydroxyl group at the C4 position, the methyl group at the N2 position, or from the aromatic ring. Computational studies on analogous systems, such as hydroxyurea (B1673989) and its methylated derivatives, have demonstrated the power of DFT calculations in elucidating the structures and relative stabilities of different radical isomers. uni-muenchen.de For instance, calculations on N-methylhydroxyurea showed that O-centered radicals are significantly more stable than N-centered radicals. uni-muenchen.de

Furthermore, studies on the antioxidant activity of phenolic compounds have established that the stability of the resulting phenoxyl radical is a key determinant of their radical scavenging potential. nih.gov The stability of this radical is influenced by the extent of spin delocalization, which can be quantified through computational analysis of the spin density distribution. For 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, the formation of a radical at the C4-hydroxyl group would lead to a phenoxyl-type radical, where the unpaired electron can be delocalized over the isoquinolinone ring system.

To provide a quantitative perspective, the following table presents hypothetical relative stabilities of potential radical intermediates of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, based on general principles of radical stability and findings from related systems.

| Radical Intermediate | Position of Radical | Expected Relative Stability | Key Stabilizing Factors |

| Phenoxyl-type radical | O-atom of the 4-hydroxyl group | High | Resonance delocalization over the aromatic and lactam rings. |

| Methyl radical | C-atom of the 2-methyl group | Moderate | Hyperconjugation. |

| Aromatic radical | C-atoms of the benzene (B151609) ring | Low to Moderate | Depends on the position and extent of delocalization. |

This table is illustrative and based on general chemical principles, as direct computational data for this specific molecule was not found in the search results.

The investigation of such radical intermediates through computational methods like DFT, potentially coupled with experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, would provide a comprehensive understanding of the radical chemistry of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-.

Computational Modeling of Tautomeric Equilibria and Relative Stabilities

Tautomerism is a significant feature of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, as it can exist in different isomeric forms that can interconvert. The position of the tautomeric equilibrium is crucial as it dictates the molecule's physicochemical properties and biological activity. Computational modeling, particularly using DFT methods, is a powerful tool to investigate the relative stabilities of different tautomers and to predict the predominant form in various environments.

For 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, the primary tautomerism involves the keto-enol equilibrium between the 4-hydroxy-1(2H)-isoquinolinone form (enol-lactam) and the 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline form (keto-lactam), as well as the lactam-lactim tautomerism. The presence of the methyl group on the nitrogen atom simplifies the possible tautomeric forms compared to the unsubstituted parent compound.

Computational studies on the analogous 4-hydroxyquinoline (B1666331) system have provided significant insights into the factors governing tautomeric equilibria. A DFT study at the B3LYP/6-311++G(d,p) level of theory on various substituted 4-hydroxyquinolines demonstrated that the relative stability of tautomers is influenced by both the substituent and the solvent. researchgate.net In the gas phase and in non-polar solvents, the 4-hydroxy form (enol) is often favored, while in polar solvents, the 4-oxo form (keto) can become more stable due to better solvation of the more polar keto tautomer.

A study on 4-hydroxyquinoline derivatives showed that for both electron-withdrawing and electron-releasing substituents, the order of stability is generally X1 > X2 > X3, where X1 and X2 are N-amin isomers and X3 is an imine isomer, indicating the N-amin forms are more stable. researchgate.net The keto-enol tautomerism in 4-methyl-2-hydroxyquinoline has also been investigated using DFT, with computational results favoring the keto tautomer, 4-methylquinolin-2-one. researchgate.net

The relative energies of the possible tautomers of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- can be calculated to determine their equilibrium populations. The following table illustrates the potential tautomeric forms and their expected relative stabilities based on analogous systems.

| Tautomeric Form | Structure Name | Expected Relative Stability (in vacuo) |

| A | 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- | Most Stable |

| B | Isoquinoline-1,4(2H,3H)-dione, 2-methyl- | Less Stable |

| C | 1-Methoxy-4-isoquinolinol, 2-methyl- (Lactim form) | Least Stable |

This table presents a qualitative prediction based on studies of similar quinolone and isoquinoline systems. The actual relative stabilities would need to be confirmed by specific DFT calculations for this molecule.

The computational results, including the calculated total energies and dipole moments for each tautomer, can provide a clear picture of the tautomeric landscape of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-.

Structure-Reactivity Relationship Predictions via Computational Methods

Computational methods are invaluable for predicting the reactivity of a molecule and for establishing structure-activity relationships (SAR). By calculating various electronic and structural descriptors, it is possible to identify the most reactive sites within a molecule and to understand how structural modifications might influence its chemical behavior.

The reactivity of a molecule can be rationalized by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Computational chemistry can also be used to predict sites of metabolism (SOMs), which are often the most reactive sites in a molecule. nih.gov For 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, potential reactive sites for electrophilic attack include the oxygen atom of the hydroxyl group and the carbon atoms in the aromatic ring with high electron density. Nucleophilic attack is likely to occur at the carbonyl carbon.

The following table summarizes key computational descriptors and their implications for the reactivity of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-, based on general principles and data from analogous systems.

| Computational Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively High | Good electron-donating ability, susceptible to electrophilic attack. |

| LUMO Energy | Relatively Low | Good electron-accepting ability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the hydroxyl and carbonyl oxygen atoms. Positive potential around the acidic proton. | Indicates sites for electrophilic and nucleophilic attack, respectively. |

| Fukui Functions | Higher values on specific atoms | Predicts the most likely sites for radical, nucleophilic, and electrophilic attack. |

The values in this table are qualitative predictions. Quantitative values would require specific DFT calculations for 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-.

By employing these computational tools, a detailed understanding of the structure-reactivity relationships of 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- can be achieved, guiding further experimental studies and potential applications. Structure-activity relationship studies on hypoxia-inducible factor prolyl hydroxylase inhibitors, including oxyquinoline derivatives, have shown that small structural modifications, such as the introduction of a methyl group, can significantly impact activity and specificity. nih.gov

Synthesis and Impact of Structural Modifications on Isoquinolinone Reactivity

Design and Synthesis of Derivatives with Altered Substituents at C-3

The C-3 position of the 4-hydroxy-1(2H)-isoquinolinone scaffold is a common site for derivatization. Various synthetic strategies have been employed to introduce a range of substituents at this position to modulate the biological and chemical properties of the molecule.

One approach involves the use of a PISA (phenyliodonio)sulfamate)-mediated reaction, where the choice of solvent can direct the substitution pattern. For instance, reacting o-alkenylbenzamide derivatives with PISA in wet hexafluoro-2-isopropanol can lead to the formation of 3-substituted isoquinolinones. nih.gov Another method involves the cascade cyclization of amidate intermediates, formed from the copper-catalyzed reaction of protected aminosulfonyl compounds with 2-iodobenzamides, to yield 3-substituted isoquinoline (B145761) scaffolds. nih.gov

Ruthenium-catalyzed aerobic oxidative cyclization of aromatic nitriles with alkynes presents another route to isoquinolones, including those with substitution at the C-3 position. acs.org Furthermore, the reaction of azaallyllithiums derived from imines of α-amino esters with benzynes can lead to 3-(2H)-isoquinolinones after rearrangement of the initial cycloadducts. researchgate.net

A selection of synthesized 3-substituted isoquinolinone derivatives is presented in the table below, illustrating the variety of functional groups that can be introduced.

Table 1: Examples of Synthesized 3-Substituted 1(2H)-Isoquinolinone Derivatives

| Compound | R¹ Substituent | R³ Substituent | Synthesis Method | Reference |

|---|---|---|---|---|

| 3-Methylisoquinoline | H | CH₃ | Palladium-catalyzed tandem allylation and intramolecular amination | researchgate.net |

| 3-Aryl substituted isoquinoline | H | Aryl | Bimetallic relay catalysis | researchgate.net |

This table is representative and not exhaustive of all known 3-substituted derivatives.

Modifications and Derivatization of the N-Methyl Group

The nitrogen atom of the isoquinolinone ring is another key position for modification. While specific studies on the derivatization of the N-methyl group of 4-hydroxy-2-methyl-1(2H)-isoquinolinone are not prominent, general methods for N-alkylation of the parent 1(2H)-isoquinolinone scaffold are well-documented.

Regioselective N-alkylation can be achieved using various alkylating agents. For example, the reaction of isoquinolin-1-ones with (hetero)benzyl halides typically results in N-alkylation. rsc.org In contrast, the Mitsunobu reaction with (hetero)benzylic alcohols tends to favor O-alkylation. rsc.org For the synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinones, a reductive amination/cyclization pathway starting from methyl-2-(2-formylphenyl)acetate and a primary amine has been shown to be effective. uea.ac.uk The use of a ferrocenyl group on the nitrogen has also been explored as a method for N-deprotection. uea.ac.uk

Catalytic methods for N-alkylation have also been developed. For instance, N-alkylation of various amides, including lactams, with benzyl (B1604629) alcohol can be catalyzed by Ni/SiO₂-Al₂O₃. researchgate.net

Introduction of Substituents on the Aromatic Ring

The introduction of substituents onto the aromatic ring of the isoquinolinone core is crucial for fine-tuning the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be applied, although the specific conditions would need to be optimized for the isoquinolinone system.

Common electrophilic aromatic substitutions include:

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org

Sulfonation: Reaction with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) introduces a sulfonic acid group onto the aromatic ring. masterorganicchemistry.comlibretexts.org

Halogenation: Chlorination, bromination, and iodination can be accomplished using the respective halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) or an oxidizing agent for iodine. libretexts.org

The position of substitution will be directed by the existing substituents on the ring. The hydroxy and amide groups of the 4-hydroxy-1(2H)-isoquinolinone system will influence the regioselectivity of these reactions.

Examination of the Impact of Remote Substituents on Chemical Transformations

The presence of substituents on the aromatic ring can have a significant impact on the reactivity of the isoquinolinone core through electronic and steric effects. These "remote" substituents can influence the nucleophilicity and electrophilicity of different parts of the molecule.

For example, electron-donating groups on the aromatic ring would be expected to increase the electron density of the π-system, potentially making the ring more susceptible to electrophilic attack and influencing the acidity of the 4-hydroxy group. Conversely, electron-withdrawing groups would have the opposite effect.

In a study on quinones, it was found that remote substituents can modulate the conformational and reactive properties of the molecule, with weak π-π interactions playing a role in controlling electrochemical properties. nih.gov While this study was not on isoquinolinones, the principles of how remote functional groups can influence the electronic nature and reactivity of a molecule are broadly applicable. The loss of pharmacological activity upon hydroxylation of an aromatic ring in some drug molecules highlights the critical role of remote substituents in molecular interactions. nih.gov

Stereoselective Synthesis of Isoquinolinone Derivatives

The development of stereoselective methods for the synthesis of isoquinolinone derivatives is of great importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Several strategies for the stereoselective synthesis of isoquinoline and isoquinolinone derivatives have been reported. These include:

Tandem Carbopalladation/Suzuki-Miyaura Coupling: This sequence has been used to stereoselectively synthesize highly substituted arylethylidene-isoquinolinones. researchgate.net

Cyclization of Isoquinolinium Salts: Novel stereoselective strategies have been developed for the synthesis of various fused-, spiro-, and bridged heterocycles from isoquinolinium salts. nih.govnih.gov

Asymmetric (3+3) Cycloaddition: Chiral nih.govresearchgate.netnih.govtriazino[5,4-a]isoquinoline derivatives have been obtained with excellent enantioselectivities through the cycloaddition of diazo compounds and isoquinolinium methylides using a chiral phase-transfer catalyst. mdpi.com

Direct Stereoselective Pictet-Spengler Cyclization: This method has been used for the synthesis of highly functionalized tetrahydroisoquinolines. uea.ac.uk

These methods provide access to a diverse range of chiral isoquinoline-based structures, which are valuable for the development of new therapeutic agents.

Synthetic Utility and Role As a Building Block in Organic Synthesis

Application as Polyfunctional Synthetic Intermediates

The structure of 4-hydroxy-2-methyl-1(2H)-isoquinolinone is characterized by several reactive sites, making it an ideal polyfunctional synthetic intermediate. bldpharm.com The hydroxyl group at the C-4 position can act as a nucleophile or be readily converted into other functional groups. For instance, alkylation or acylation of the hydroxyl group can be achieved to introduce a variety of substituents, thereby modifying the electronic properties and steric environment of the molecule.

The lactam moiety, with its nitrogen atom bearing a methyl group, offers another site for chemical manipulation. While the N-methyl group itself is relatively stable, the adjacent carbonyl group at C-1 can undergo various reactions. For example, it can be reduced to the corresponding amine or be subjected to attack by organometallic reagents. The aromatic ring of the isoquinolinone core is also susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups such as nitro, halogen, or alkyl groups. This polyfunctionality allows for a stepwise and controlled elaboration of the molecule, leading to a diverse range of derivatives with tailored properties.

Use in the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of 4-hydroxy-2-methyl-1(2H)-isoquinolinone makes it a valuable precursor for the synthesis of a wide variety of other heterocyclic scaffolds. The 4-hydroxy-2-quinolone scaffold, a close structural analog, has been identified as a promising framework for the development of new antimicrobial agents. nih.gov This suggests that the isoquinolinone counterpart could similarly serve as a template for novel therapeutic agents.

The synthesis of new heterocyclic scaffolds often involves the reaction of the hydroxyl group or the active methylene (B1212753) position at C-3 (in the tautomeric form) with bifunctional reagents. For example, condensation reactions with aldehydes or ketones can lead to the formation of new fused ring systems. The development of new heterocyclic scaffolds is crucial in drug discovery, and the use of readily available starting materials like 4-hydroxy-2-methyl-1(2H)-isoquinolinone is a key strategy in this endeavor. nih.gov

Precursor in the Synthesis of Complex Polycyclic Systems

The isoquinoline (B145761) alkaloid framework is a common feature in many biologically active natural products. The synthesis of these complex polycyclic systems often relies on cascade reactions starting from simpler, appropriately functionalized precursors. nih.gov 4-hydroxy-2-methyl-1(2H)-isoquinolinone, with its pre-installed isoquinoline core and multiple reactive sites, is an excellent starting point for such synthetic endeavors.

For instance, intramolecular cyclization reactions can be designed to form new rings fused to the isoquinolinone core. By strategically placing reactive functional groups on a side chain attached to the nitrogen or the aromatic ring, subsequent ring-closing reactions can be triggered to construct intricate polycyclic architectures. This approach has been successfully employed in the synthesis of various natural product analogs and other complex molecular targets.

Role in Cascade and Multi-Component Reaction Sequences

Cascade reactions and multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govrsc.orgbas.bg The development of cascade reactions for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives highlights the potential for similar transformations involving 4-hydroxy-2-methyl-1(2H)-isoquinolinone. nih.govrsc.org

The reactivity of the 4-hydroxyisoquinolinone system can be harnessed in cascade sequences where an initial reaction at one functional group triggers a series of subsequent intramolecular transformations. For example, an initial intermolecular reaction at the hydroxyl group could be followed by a cyclization onto the aromatic ring, leading to a complex polycyclic product in a single step. The ability to participate in such complexity-generating reactions makes 4-hydroxy-2-methyl-1(2H)-isoquinolinone a highly attractive building block for the efficient synthesis of novel compounds.

Advanced Material Applications Non Biological

Investigation for Use in Functional Organic Materials